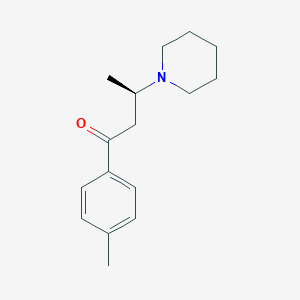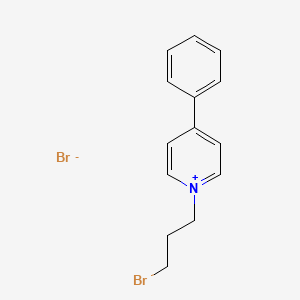
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide is a quaternary ammonium salt with a bromide counterion. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of a pyridinium ring substituted with a phenyl group and a 3-bromopropyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide typically involves the reaction of 4-phenylpyridine with 1,3-dibromopropane. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, often under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. These reactions are often performed in the presence of a base such as potassium carbonate in solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the original compound.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl group with another aromatic ring.
科学研究应用
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers with specific properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide depends on its application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. The bromide ion can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The phenylpyridinium moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
- (3-Bromopropyl)trimethylammonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- 1-Bromo-3-phenylpropane
Uniqueness
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide is unique due to the presence of both a pyridinium ring and a phenyl group, which confer specific electronic and steric properties. This combination makes it particularly useful in applications requiring strong π-π interactions and the ability to undergo nucleophilic substitution reactions. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a versatile tool in various fields of research.
属性
CAS 编号 |
798552-06-4 |
|---|---|
分子式 |
C14H15Br2N |
分子量 |
357.08 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-4-phenylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H15BrN.BrH/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13;/h1-3,5-8,11-12H,4,9-10H2;1H/q+1;/p-1 |
InChI 键 |
OSWCJQWQIWQVSW-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



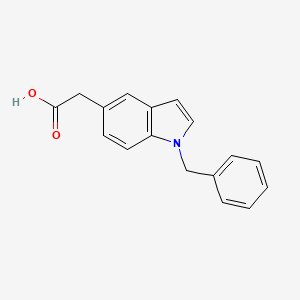
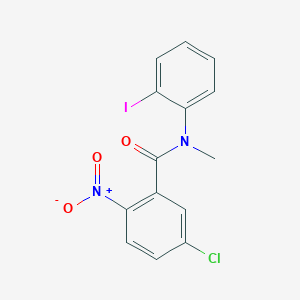

![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)
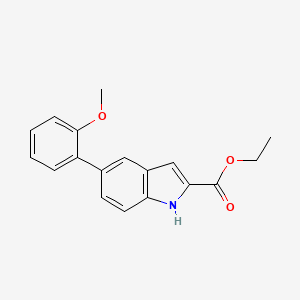


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
